molecular formula C11H13Cl2O5P B14568100 2,4-Dichloro-6-formylphenyl diethyl phosphate CAS No. 61595-95-7

2,4-Dichloro-6-formylphenyl diethyl phosphate

Cat. No.: B14568100
CAS No.: 61595-95-7
M. Wt: 327.09 g/mol
InChI Key: WCIVYCCJHZKZEA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-formylphenyl diethyl phosphate is an organophosphorus compound known for its unique chemical structure and properties. It is characterized by the presence of two chlorine atoms, a formyl group, and a diethyl phosphate ester attached to a phenyl ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-formylphenyl diethyl phosphate typically involves the reaction of 2,4-dichloro-6-formylphenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Dichloro-6-formylphenol+Diethyl phosphorochloridate2,4-Dichloro-6-formylphenyl diethyl phosphate+HCl\text{2,4-Dichloro-6-formylphenol} + \text{Diethyl phosphorochloridate} \rightarrow \text{this compound} + \text{HCl} 2,4-Dichloro-6-formylphenol+Diethyl phosphorochloridate→2,4-Dichloro-6-formylphenyl diethyl phosphate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-formylphenyl diethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chlorine atoms under basic conditions.

Major Products

    Oxidation: 2,4-Dichloro-6-carboxyphenyl diethyl phosphate.

    Reduction: 2,4-Dichloro-6-hydroxymethylphenyl diethyl phosphate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-6-formylphenyl diethyl phosphate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-formylphenyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl diethyl phosphate
  • 2,4-Dichloro-6-methylphenyl diethyl phosphate
  • 2,4-Dichloro-6-nitrophenyl diethyl phosphate

Uniqueness

2,4-Dichloro-6-formylphenyl diethyl phosphate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the formyl group or have different substituents.

Properties

CAS No.

61595-95-7

Molecular Formula

C11H13Cl2O5P

Molecular Weight

327.09 g/mol

IUPAC Name

(2,4-dichloro-6-formylphenyl) diethyl phosphate

InChI

InChI=1S/C11H13Cl2O5P/c1-3-16-19(15,17-4-2)18-11-8(7-14)5-9(12)6-10(11)13/h5-7H,3-4H2,1-2H3

InChI Key

WCIVYCCJHZKZEA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=C(C=C(C=C1Cl)Cl)C=O

Origin of Product

United States

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